molecular formula C7H17O3P B580490 DIISOPROPYL METHYLPHOSPHONATE-D14 CAS No. 1205608-66-7

DIISOPROPYL METHYLPHOSPHONATE-D14

Cat. No.: B580490
CAS No.: 1205608-66-7
M. Wt: 194.269
InChI Key: WOAFDHWYKSOANX-MFVRGKIVSA-N
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Description

DIISOPROPYL METHYLPHOSPHONATE-D14 is a deuterated analog of diisopropyl methylphosphonate (DIMP), an organophosphorus compound of significant importance in defense and environmental research. Its primary research value lies in its role as a safe and effective simulant for G-series nerve agents, such as sarin (GB) and soman (GD) . Due to its closely related chemical structure and physico-chemical properties, but substantially lower acute toxicity, it is deployed to safely calibrate and test sensitive detection equipment like ion mobility spectrometers (IMS) and gas chromatography-mass spectrometry (GC-MS) systems in the field . The incorporation of deuterium atoms provides a distinct isotopic pattern, making this compound an ideal internal standard for quantitative mass spectrometric analysis. This allows researchers to achieve highly accurate trace-level quantification and method validation when investigating environmental contamination or in forensic analyses related to organophosphorus agent use . Furthermore, studies on the thermal decomposition and environmental persistence of simulants like DIMP provide critical insights for developing effective decontamination and mitigation strategies against chemical threats . As a key material in the study of agent persistence, transport through porous media, and permeation of protective materials, this compound is an indispensable tool for advancing chemical defense and environmental forensic capabilities .

Properties

CAS No.

1205608-66-7

Molecular Formula

C7H17O3P

Molecular Weight

194.269

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D

InChI Key

WOAFDHWYKSOANX-MFVRGKIVSA-N

SMILES

CC(C)OP(=O)(C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl methylphosphonate-D14 can be synthesized through a gradual addition of triisopropyl phosphite with methyl iodide. The reaction involves heating the mixture until an exothermic reaction begins, followed by refluxing and distillation to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl methylphosphonate-D14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine oxides .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

  • Dimethyl Methylphosphonate (DMMP, CAS 756-79-6) : Features methyl ester groups instead of isopropyl groups.
  • Diisopropyl Fluorophosphate (DFP, CAS 55-91-4) : Replaces the methylphosphonate group with a fluorophosphate moiety.
  • Bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole : Shares isopropyl substituents but differs in core structure (bipyrazole vs. phosphonate) .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Solubility in Water LogP (Lipophilicity)
Diisopropyl Methylphosphonate-D14 C$7$H${17}$D${14}$O$3$P ~215* Isopropyl, D$_{14}$ ~200 (estimated) Low 1.2 (estimated)
Dimethyl Methylphosphonate C$3$H$9$O$_3$P 124.08 Methyl 181 Miscible -0.5
Diisopropyl Fluorophosphate (DFP) C$6$H${14}$FO$_3$P 184.14 Isopropyl, Fluoride 183 Low 1.8

*Molecular weight calculated by adding 14 deuterium units (2.014 g/mol each) to diisopropyl methylphosphonate (MW 182.16 g/mol).

Table 2: Toxicity Data
Compound LD$_{50}$ (Oral, Rat) Key Hazards Regulatory Status
This compound Not available (Low) Irritant (eyes/skin) Research-use only
Dimethyl Methylphosphonate 5,800 mg/kg Moderate toxicity, flammable Industrial/regulated
Diisopropyl Fluorophosphate 2–5 mg/kg Neurotoxin, lethal in low doses Restricted (medical)

Substituent Effects on Molecular Geometry and Packing

  • Steric Effects : The isopropyl groups in this compound introduce significant steric hindrance, reducing hydrolysis rates compared to DMMP. This aligns with studies on bipyrazole derivatives, where bulky substituents (e.g., isopropyl) increase torsional angles and alter crystal packing .
  • Deuterium Effects : Isotopic substitution minimally impacts bond lengths but lowers vibrational frequencies, enhancing NMR signal clarity .

Q & A

Q. How is DIMP-D14 utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows?

DIMP-D14 is employed as a deuterated internal standard (IS) to normalize data in quantitative LC-MS analyses, particularly in positive ion mode due to its stable isotopic labeling. In experimental setups, it is spiked into samples at a fixed concentration (e.g., 100 ppb) during the sample preparation phase to account for matrix effects and instrument variability. For example, in metabolism assays, DIMP-D14 is added in methanol post-extraction to ensure consistent recovery rates and ionization efficiency across replicates . Methodologically, researchers should validate its compatibility with target analytes, optimize spiking timing (e.g., post-extraction to avoid interference), and confirm isotopic purity via high-resolution MS.

Q. What steps ensure the isotopic purity of DIMP-D14 in experimental workflows?

Isotopic purity is critical to avoid spectral overlap with non-deuterated analogs. Researchers should:

  • Verify the deuterium enrichment level (e.g., ≥98%) via nuclear magnetic resonance (NMR) or high-resolution MS.
  • Use isotopic pattern analysis in MS1 scans to confirm the absence of unlabelled DIMP (e.g., monitoring m/z shifts corresponding to 14 deuterium atoms).
  • Store DIMP-D14 in inert conditions (e.g., -20°C in amber vials) to prevent deuterium exchange with solvents or atmospheric moisture .

Q. How is DIMP-D14 integrated into sample preparation protocols for complex matrices?

In metabolomic or environmental studies, DIMP-D14 is added during the post-extraction phase to mitigate matrix interference. For example:

  • After dichloromethane (DCM) extraction, samples are diluted with water and spiked with DIMP-D14 in methanol.
  • Triplicate preparations are analyzed via LC-MS with full-scan MS1 and data-dependent acquisition (DDA) to validate reproducibility.
  • Internal standard recovery rates are calculated by comparing DIMP-D14 peak areas across technical replicates, with deviations >15% triggering re-analysis .

Advanced Research Questions

Q. How can collision energy optimization improve MS/MS spectral matching for DIMP-D14 and its analogs?

Advanced workflows use in silico MS2 prediction tools (e.g., CFM-ID 2.0) to guide experimental fragmentation parameters. For DIMP-D14:

  • Generate predicted spectra at 10, 20, and 40 eV collision energies to identify optimal fragmentation conditions.
  • Compare experimental MS2 spectra (collected via DDA) with predicted fragments, prioritizing energies that maximize diagnostic ion yields (e.g., m/z corresponding to phosphonate backbone cleavage).
  • Use iterative refinement to resolve discrepancies between predicted and observed spectra, adjusting collision energy spread or ion trap settings .

Q. What computational methods are suitable for modeling DIMP-D14’s physicochemical properties?

Molecular dynamics (MD) simulations with force fields like GAFF or CHARMM36 can predict properties such as density, solubility, and diffusion coefficients. For example:

  • Parameterize DIMP-D14 using its SMILES string and assign partial charges via quantum mechanical calculations (e.g., DFT).
  • Validate simulations against experimental data (e.g., NMR-derived diffusion rates) and adjust force field parameters if deviations exceed 5%.
  • Note that MD simulations of structurally similar compounds (e.g., diisopropyl ether) often overestimate density under high pressure, suggesting the need for multi-force-field validation for DIMP-D14 .

Q. How can researchers resolve contradictions between experimental and computational data for DIMP-D14?

Discrepancies (e.g., in solubility or fragmentation patterns) require multi-method validation :

  • Cross-validate MD results with ab initio calculations (e.g., COSMO-RS for solvation free energy).
  • Compare MS/MS spectra across multiple instruments (e.g., Q-TOF vs. Orbitrap) to isolate platform-specific artifacts.
  • Use isotopic dilution assays to distinguish between matrix effects (addressed by DIMP-D14 normalization) and intrinsic computational inaccuracies .

Q. What strategies enhance the integration of in silico and experimental MS data for DIMP-D14?

  • Build a CFM-ID spectral library for DIMP-D14 by inputting its SMILES string into the algorithm and generating spectra across ionization modes and collision energies.
  • Use suspect screening lists to prioritize fragmentation of DIMP-D14-related ions in DDA workflows.
  • Apply retention time indexing (e.g., via hydrophilic interaction liquid chromatography) to reduce false positives in complex samples .

Methodological Best Practices

  • Data Processing : Filter MS1 features using intensity thresholds (e.g., >10^3 counts) and isotopic pattern fidelity to minimize noise .
  • Quality Control : Include solvent blanks and matrix spikes in each batch to monitor background contamination and IS performance.
  • Reporting : Document collision energies, force field parameters, and isotopic purity metrics to ensure reproducibility .

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